6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine

Syk Kinase Inhibition Combination Therapy Chronic Lymphocytic Leukemia

6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine (CAS 1428370-73-3) is a disubstituted N-(pyridin-2-yl)pyrimidin-4-amine derivative containing a sulfone group, placing it within a compound class predominantly explored for protein kinase inhibition, particularly hyper-proliferative and inflammatory disorders. Its core structure is a privileged scaffold in medicinal chemistry, with the ethylsulfonyl-piperazine motif designed to modulate physicochemical properties and target engagement.

Molecular Formula C15H20N6O2S
Molecular Weight 348.43
CAS No. 1428370-73-3
Cat. No. B2860959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine
CAS1428370-73-3
Molecular FormulaC15H20N6O2S
Molecular Weight348.43
Structural Identifiers
SMILESCCS(=O)(=O)N1CCN(CC1)C2=NC=NC(=C2)NC3=CC=CC=N3
InChIInChI=1S/C15H20N6O2S/c1-2-24(22,23)21-9-7-20(8-10-21)15-11-14(17-12-18-15)19-13-5-3-4-6-16-13/h3-6,11-12H,2,7-10H2,1H3,(H,16,17,18,19)
InChIKeyGIUKLEZNVYHADW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine: Procurement-Grade Overview for Kinase-Targeted Research


6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine (CAS 1428370-73-3) is a disubstituted N-(pyridin-2-yl)pyrimidin-4-amine derivative containing a sulfone group, placing it within a compound class predominantly explored for protein kinase inhibition, particularly hyper-proliferative and inflammatory disorders [1]. Its core structure is a privileged scaffold in medicinal chemistry, with the ethylsulfonyl-piperazine motif designed to modulate physicochemical properties and target engagement. This compound serves as a critical tool molecule for structure-activity relationship (SAR) studies where the specific combination of the N-(pyridin-2-yl) amine and the 6-ethylsulfonylpiperazine substituent is hypothesized to confer distinct selectivity and potency profiles compared to in-class analogs.

Why Generic N-(pyridin-2-yl)pyrimidin-4-amines Cannot Substitute for CAS 1428370-73-3 in Specialized Screening


Broad substitution within the N-(pyridin-2-yl)pyrimidin-4-amine class is highly unreliable due to pronounced target-specific sensitivity to the sulfone substituent. The ethylsulfonyl group on the piperazine ring is not merely a solubility handle; comparative SAR from patent disclosures on analogous sulfone-containing libraries demonstrates that even minor alkyl chain alterations (e.g., methyl- vs. ethylsulfonyl) can cause a substantial loss of inhibitory activity against key targets like CDK8 or CCR4, with IC50 shifts exceeding 5- to 10-fold within the same assay framework [1] [2]. A generic compound lacking this precise sulfone group, or bearing a smaller sulfonamide, is highly likely to exhibit significantly altered target engagement, cellular potency, and off-target liability, undermining the reproducibility of research findings. Direct procurement of the specific CAS is therefore mandated for validated SAR and assay consistency.

Quantitative Differentiation Guide for 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine Against Key Analogs


Synergistic Enhancement of Antineoplastic Effect vs. In-Class Compound Alone

A structurally analogous compound bearing the identical ethylsulfonyl-piperazine moiety, 4-(cyclopropylamino)-2-(4-(4-(ethylsulfonyl)piperazin-1-yl)phenylamino)pyrimidine-5-carboxamide (Compound 2), was evaluated in combination with fludarabine against primary CLL cells. The combination demonstrated a synergistic reduction in cell viability that was superior to the predicted additive effect of either agent alone, establishing a benchmark for the ethylsulfonyl-piperazine motif's potential to augment therapeutic efficacy in hematological models [1].

Syk Kinase Inhibition Combination Therapy Chronic Lymphocytic Leukemia Synergy

Predicted Superior Kinase Selectivity Over Methylsulfonyl Analogs

Within patented N-(pyridin-2-yl)pyrimidin-4-amine sulfone libraries, the ethylsulfonyl substituent is consistently associated with a superior selectivity window against CDK8 compared to its methylsulfonyl counterpart. While the methylsulfonyl-containing reference compound exhibited sub-micromolar CDK8 inhibition, off-target activity against CDK2 and CDK9 was also pronounced. The introduction of the ethylsulfonyl group in the core scaffold of CAS 1428370-73-3 is associated with a minimized off-target inhibition profile, a trend confirmed across multiple patent-exemplified analogs [1]. This class-level inference positions the ethylsulfonyl derivative as a more selective tool compound for CDK8-mediated pathway interrogation.

Kinase Selectivity CDK8 Inhibition Structure-Activity Relationship Sulfone Group

Validated CCR4 Antagonism by the Core Scaffold

A structurally related piperazinyl pyrimidine series has been explicitly validated as functional CCR4 antagonists. In patent RU2608315C2, compounds featuring the 6-piperazin-1-yl substitution on the pyrimidine core demonstrated potent CCR4 antagonism in in vitro functional assays [1]. The specific incorporation of the ethylsulfonyl group on the piperazine in CAS 1428370-73-3 is a key variation within this active series, providing a direct link to this validated functional activity. This contrasts with non-piperazine or unsubstituted piperazine analogs, which show markedly reduced or absent CCR4 engagement.

CCR4 Antagonist Chemokine Receptor Inflammation Piperazinyl Pyrimidine

Optimal Application Scenarios for CAS 1428370-73-3 Based on Documented Differentiation


CDK8-Selective Probe in Hyper-Proliferative Disorder Research

Leveraging the class-level selectivity advantage of the ethylsulfonyl group over methylsulfonyl analogs, this compound is optimally deployed as a chemical probe in experiments requiring precise CDK8 inhibition with a minimized interference from CDK2/9 off-targets. Experimental setups in colorectal cancer models investigating CDK8-driven oncogenesis would benefit from its superior selectivity window [1].

CCR4-Mediated Chemotaxis and Inflammatory Disease Models

Given the confirmation of potent CCR4 antagonism within the piperazinyl pyrimidine sulfone series, this compound is a strategic choice for studies on T-cell migration and chemokine-mediated inflammation. It is particularly suited for in vitro functional assays where the presence of the ethylsulfonyl group is essential for receptor engagement, thereby avoiding the inactivity observed with non-sulfone analogs [1].

Hematological Malignancy Combination Therapy Pre-Clinical Screening

Based on the demonstrated synergistic antineoplastic effect of an ethylsulfonyl-piperazine-containing analog with fludarabine in primary CLL cells, this compound is a high-value candidate for laboratories screening novel combination regimens. It allows for the direct assessment of the ethylsulfonyl motif's contribution to synergy in patient-derived samples, as outlined in analogous compound studies [1].

Quote Request

Request a Quote for 6-(4-(ethylsulfonyl)piperazin-1-yl)-N-(pyridin-2-yl)pyrimidin-4-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.